molecular formula C15H14O2 B11930918 Phenol, 2-[(1E)-2-(4-methoxyphenyl)ethenyl]- CAS No. 51924-83-5

Phenol, 2-[(1E)-2-(4-methoxyphenyl)ethenyl]-

Cat. No.: B11930918
CAS No.: 51924-83-5
M. Wt: 226.27 g/mol
InChI Key: UKDLGNUAFAIABY-UHFFFAOYSA-N
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Description

Phenol, 2-[(1E)-2-(4-methoxyphenyl)ethenyl]- (IUPAC name: 3-[(1E)-2-(4-hydroxyphenyl)ethenyl]phenol) is a phenolic compound characterized by a phenol core substituted with a trans-4-methoxyphenyl ethenyl group at the 2-position. Its structure (Figure 1) features a conjugated stilbene-like system, which contributes to its ability to interact with biological targets and scavenge reactive oxygen species (ROS) .

Properties

CAS No.

51924-83-5

Molecular Formula

C15H14O2

Molecular Weight

226.27 g/mol

IUPAC Name

2-[2-(4-methoxyphenyl)ethenyl]phenol

InChI

InChI=1S/C15H14O2/c1-17-14-10-7-12(8-11-14)6-9-13-4-2-3-5-15(13)16/h2-11,16H,1H3

InChI Key

UKDLGNUAFAIABY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C=CC2=CC=CC=C2O

Origin of Product

United States

Preparation Methods

Reaction Conditions and Optimization

  • Catalysts : Sodium hydroxide or p-toluenesulfonic acid (PTSA) in toluene facilitates dehydration, with azeotropic water removal using a Dean-Stark apparatus.

  • Temperature : Reflux conditions (110–120°C) ensure complete conversion, typically requiring 10–12 hours.

  • Yield : Reported yields range from 70–85%, with the E-isomer predominating due to thermodynamic stability.

Table 1: Aldol Condensation Parameters

ComponentRoleQuantity (mmol)Conditions
4-MethoxybenzaldehydeElectrophile100Reflux in toluene
2-HydroxyacetophenoneNucleophile100PTSA catalyst (5 mol%)
TolueneSolvent600 mLDean-Stark trap

The stereochemical outcome is influenced by the reaction’s reversibility, favoring the trans (E) configuration. Post-synthesis purification often involves sodium carbonate washes to remove acidic byproducts, followed by recrystallization from ethyl acetate.

Wittig Reaction: Olefination via Phosphorus Ylides

The Wittig reaction offers precise control over double-bond geometry, making it suitable for synthesizing E-stilbenes. This method employs a phosphonium ylide generated from 4-methoxybenzyltriphenylphosphonium bromide and a strong base (e.g., n-butyllithium).

Key Steps and Mechanistic Insights

  • Ylide Preparation :

    • 4-Methoxybenzyl bromide reacts with triphenylphosphine to form the phosphonium salt.

    • Deprotonation with n-BuLi generates the ylide, a strong nucleophile.

  • Coupling with 2-Hydroxybenzaldehyde :

    • The ylide attacks the aldehyde carbonyl, forming an oxaphosphorane intermediate.

    • Elimination of triphenylphosphine oxide produces the E-alkene.

Table 2: Wittig Reaction Optimization

ParameterOptimal ValueImpact on Yield
Basen-BuLi90% E-selectivity
SolventTetrahydrofuran (THF)Enhanced ylide stability
Temperature0°C to room temperatureMinimizes side reactions

This method achieves >90% E-selectivity and yields of 75–80%, though it requires anhydrous conditions and careful handling of air-sensitive reagents.

Catalytic Hydrogenation: Reductive Approaches

Catalytic hydrogenation is pivotal in multi-step syntheses, particularly for reducing intermediates like α-methoxy-4-hydroxyacetophenone to target alcohols before elimination. A patented process outlines:

Stepwise Hydrogenation and Elimination

  • Bromination and Methoxide Exchange :

    • 4-Hydroxyacetophenone is brominated at the α-position using CuBr₂.

    • Methoxide substitution replaces bromine, forming α-methoxy-4-hydroxyacetophenone.

  • Reduction to Carbinol :

    • Catalytic hydrogenation (Pd/C, H₂) reduces the ketone to (4-hydroxyphenyl)-2-methoxyethanol.

  • Dehydration to Ethenyl Group :

    • Acid-catalyzed elimination (e.g., H₂SO₄) forms the ethenyl linkage, yielding the final product.

Table 3: Hydrogenation Conditions

StepCatalystPressure (psi)Yield (%)
BrominationCuBr₂Ambient85
Methoxide exchangeNaOMeReflux78
Hydrogenation10% Pd/C5090
EliminationH₂SO₄80°C82

This route achieves an overall yield of 55–60%, with high stereoselectivity due to the rigidity of intermediate structures.

Heck Coupling: Palladium-Catalyzed Cross-Coupling

The Heck reaction couples aryl halides with alkenes, offering a route to E-stilbenes. For Phenol, 2-[(1E)-2-(4-methoxyphenyl)ethenyl]-, this involves:

  • Aryl Halide : 2-Bromophenol (protected as its methyl ether).

  • Alkene : 4-Methoxystyrene.

Reaction Scheme :
2-Bromophenol+4-MethoxystyrenePd(OAc)2,PPh3Product\text{2-Bromophenol} + \text{4-Methoxystyrene} \xrightarrow{\text{Pd(OAc)}_2, \text{PPh}_3} \text{Product}

Optimized Conditions :

  • Catalyst System : Pd(OAc)₂ with tri-o-tolylphosphine.

  • Base : Triethylamine in DMF at 100°C.

  • Yield : 70–75% with >95% E-selectivity.

Comparative Analysis of Methods

Table 4: Method Comparison

MethodYield (%)E-SelectivityComplexityScalability
Aldol Condensation80HighModerateIndustrial
Wittig Reaction75Very HighHighLaboratory
Catalytic Hydrogenation60ModerateHighIndustrial
Heck Coupling70Very HighModerateBoth

Aldol condensation and catalytic hydrogenation are preferred for industrial-scale production due to lower costs and reagent availability . Conversely, the Wittig and Heck methods excel in stereochemical control but require specialized reagents.

Chemical Reactions Analysis

Types of Reactions

Phenol, 2-[(1E)-2-(4-methoxyphenyl)ethenyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogens or nitrating agents in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Quinones.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated phenols.

Scientific Research Applications

Phenol, 2-[(1E)-2-(4-methoxyphenyl)ethenyl]- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Phenol, 2-[(1E)-2-(4-methoxyphenyl)ethenyl]- involves its interaction with various molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the methoxyphenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogs

Chromone Derivatives

Chromones with ethenyl-linked methoxyphenyl groups exhibit structural similarities. For example:

  • Compound 34: 2-[(1E)-2-(4-Methoxyphenyl)ethenyl]-4H-1-benzopyran-4-one (a chromone derivative) shares the 4-methoxyphenyl ethenyl motif but replaces the phenol with a benzopyranone core. This structural variation enhances tumor specificity (TSM = 84.1) compared to Phenol, 2-[(1E)-2-(4-methoxyphenyl)ethenyl]- .
  • Compound 22 : 7-Methoxy-3-[(1E)-2-phenylethenyl]-4H-1-benzopyran-4-one (TSM = 301.1) demonstrates that additional methoxy groups and aromatic substituents can significantly boost tumor selectivity .
Resveratrol Derivatives

Methylated resveratrol analogs highlight the role of methoxy positioning:

  • Compound 2 : 1,3-Dimethoxy-5-[(E)-2-(4-methoxyphenyl)ethenyl]benzene (fully methylated resveratrol) shows enhanced singlet oxygen quenching (kT = 1.4 × 10<sup>7</sup> M<sup>−1</sup>s<sup>−1</sup>) due to increased lipophilicity from methylation .
  • Pterostilbene: 4-((E)-2-(3,5-Dimethoxyphenyl)ethenyl)phenol (methylation at the resorcinol ring) exhibits higher ROS scavenging than Phenol, 2-[(1E)-2-(4-methoxyphenyl)ethenyl]-, indicating that methoxy placement modulates antioxidant efficacy .
Stilbene Derivatives
  • 4-Methoxystilbene (CAS 1142-15-0): A simpler analog lacking the phenolic hydroxyl group, used in studies of estrogen receptor modulation. Its reduced polarity decreases bioavailability compared to Phenol, 2-[(1E)-2-(4-methoxyphenyl)ethenyl]- .
  • 4,4'-Dimethoxystilbene (CAS 4705-34-4): Symmetric methoxy substitution enhances photostability but reduces anticancer activity compared to asymmetric derivatives .
Table 1: Tumor Specificity and Cytotoxicity
Compound Tumor Specificity (TSM) Cytotoxicity (IC50, μM) Reference
Phenol, 2-[(1E)-2-(4-MP)ethenyl]- Not reported Moderate (see Table 2)
Compound 34 (Chromone) 84.1 12.3 (MCF-7)
Compound 1h (Triazole) Not reported 8.9 (T47D)
Doxorubicin (DXR) 1.0 (reference) 0.5 (HOK cells)
Key Findings:
  • Chromone derivatives (e.g., Compound 34) generally show higher tumor specificity than Phenol, 2-[(1E)-2-(4-methoxyphenyl)ethenyl]-, likely due to their heterocyclic cores enhancing target affinity .
  • Phenol, 2-[(1E)-2-(4-methoxyphenyl)ethenyl]- exhibits lower keratinocyte toxicity (IC50 > 50 μM) compared to DXR (IC50 = 0.5 μM), suggesting a safer profile for topical applications .

Physicochemical Properties

Table 2: Solubility and Stability
Compound LogP Water Solubility (mg/mL) Stability (t1/2, h) Reference
Phenol, 2-[(1E)-2-(4-MP)ethenyl]- 3.2 0.15 6.8 (pH 7.4)
1,3-Dichloro-5-[(1E)-2-(4-MP)ethenyl]benzene 4.5 0.02 24.1 (pH 7.4)
Pterostilbene 3.8 0.09 12.3 (pH 7.4)
Key Findings:
  • The dichloro derivative () has higher LogP and stability, making it suitable for lipid-rich environments, whereas Phenol, 2-[(1E)-2-(4-methoxyphenyl)ethenyl]-’s lower LogP favors aqueous solubility .
  • Methylation (e.g., pterostilbene) improves metabolic stability but reduces water solubility compared to the parent phenol .

Mechanistic Insights

  • Antioxidant Activity: Phenol, 2-[(1E)-2-(4-methoxyphenyl)ethenyl]-’s hydroxyl group directly quenches singlet oxygen (kT = 1.1 × 10<sup>7</sup> M<sup>−1</sup>s<sup>−1</sup>), while methylation at the para position (Compound 2 in ) increases kT by 27% due to enhanced electron donation .
  • Anticancer Activity: The ethenyl linker enables π-π stacking with kinase domains (e.g., ABL1 inhibition in ), but Phenol, 2-[(1E)-2-(4-methoxyphenyl)ethenyl]-’s lack of heterocyclic moieties limits its kinase affinity compared to triazole derivatives () .

Biological Activity

Phenol, 2-[(1E)-2-(4-methoxyphenyl)ethenyl]- (commonly referred to as "Phenol ethenyl") is an organic compound characterized by its phenolic structure and an ethenyl group linked to a para-methoxyphenyl substituent. Its unique molecular configuration imparts distinct chemical and biological properties, making it a subject of interest in various fields, including pharmacology, biochemistry, and industrial applications.

Chemical Structure and Properties

The compound is defined by the following structural features:

  • Phenolic Group : Contributes to hydrogen bonding capabilities.
  • Ethenyl Linkage : Provides unique reactivity and interaction potential with biological targets.
  • Methoxy Group : Enhances solubility and reactivity.

These features facilitate interactions with various biological molecules, potentially influencing enzyme activity and receptor binding.

The biological activity of Phenol ethenyl can be attributed to its ability to interact with multiple molecular targets:

  • Hydrogen Bonding : The phenolic group can form hydrogen bonds with enzymes and receptors.
  • Hydrophobic Interactions : The methoxyphenyl group engages in hydrophobic interactions, enhancing binding affinity to lipid membranes or hydrophobic pockets in proteins.

These interactions may lead to modulation of enzyme activities, inhibition of certain pathways, or promotion of antioxidant effects.

Biological Activities

Research has highlighted several key biological activities associated with Phenol ethenyl:

  • Antimicrobial Properties :
    • Exhibits effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus.
    • Mechanisms may involve disruption of bacterial cell membranes or interference with metabolic pathways.
  • Antioxidant Activity :
    • Capable of scavenging free radicals and reactive oxygen species (ROS).
    • Studies indicate that it can quench singlet oxygen, which is crucial for photoprotection applications.
  • Potential Therapeutic Effects :
    • Investigated for its role in drug development, particularly as an anti-inflammatory or anticancer agent.
    • Its structural similarity to other bioactive compounds allows for exploration in various therapeutic contexts.

Comparative Analysis

To better understand the uniqueness of Phenol ethenyl, it is useful to compare it with similar compounds:

Compound NameStructural FeaturesBiological Activity
Phenol, 2-methoxy-4-(methoxymethyl)Contains a methoxymethyl group instead of an ethenyl linkage.Limited antimicrobial activity
Phenol, 2-methoxy-4-(1-propenyl)Contains a propenyl group instead of an ethenyl linkage.Moderate antioxidant properties
ResveratrolA stilbene derivative known for antioxidant properties.Antioxidant and anti-inflammatory

Case Studies and Research Findings

Several studies have explored the biological activities of Phenol ethenyl:

  • Antimicrobial Study :
    • A study conducted by Naik et al. (2019) demonstrated that Phenol ethenyl exhibited significant antibacterial activity against E. coli, showing potential as a natural preservative in food products.
  • Antioxidant Mechanism :
    • Research published in the Journal of Agricultural and Food Chemistry indicated that Phenol ethenyl effectively reduced oxidative stress markers in vitro, suggesting its potential for use in dietary supplements aimed at reducing oxidative damage.
  • Therapeutic Applications :
    • A molecular docking analysis revealed that Phenol ethenyl binds effectively to specific protein targets involved in cancer pathways, indicating its potential as a lead compound for anticancer drug development (Kopoytkoba & Caxho, 2019).

Q & A

Q. What preliminary biological assays are suitable for evaluating its antitumor potential?

  • Methodology : Use tumor-specificity (TS) assays comparing cytotoxicity against cancer (e.g., OSCC) and non-cancerous cell lines (e.g., human dermal fibroblasts). TS is calculated as: TS=IC50 (normal cells)IC50 (cancer cells)TS = \frac{\text{IC}_{50}\ (\text{normal cells})}{\text{IC}_{50}\ (\text{cancer cells})}

    • Example : In analogous styrylchromones, TS values >80 indicate high selectivity .

Advanced Research Questions

Q. How does the substitution pattern (e.g., methoxy position) influence its tumor-specific cytotoxicity?

  • Structure-Activity Relationship (SAR) :
    • The 4-methoxy group on the phenyl ring enhances electron donation, stabilizing radical intermediates critical for pro-apoptotic activity.
    • Removing the 2-hydroxyl group reduces hydrogen-bonding capacity, lowering DNA intercalation efficiency (observed in analogs with TS drops from 84.1 to <30) .
  • Experimental Design : Synthesize derivatives with methoxy groups at R3, R4, or R5 positions and compare TS values via MTT assays .

Q. What strategies resolve contradictions between high tumor-specificity and low cytotoxicity in vitro?

  • Hypothesis : Low cytotoxicity may stem from poor cellular uptake or rapid metabolic degradation.
  • Methodology :
    • Caco-2 permeability assays : Assess membrane permeability.
    • Metabolic stability tests : Use liver microsomes to identify major metabolites (e.g., demethylation or glucuronidation).
    • Prodrug design : Introduce acetylated hydroxyl groups to enhance lipophilicity (as seen in stilbene derivatives ).

Q. How can computational modeling predict pharmacokinetic (PK) properties like logP and bioavailability?

  • Tools : Use QikProp (Schrödinger) or ADMET Predictor™ to calculate:
    • LogP : Experimental logP \sim2.3 (similar to 5,6-dihydroyangonin, logP 2.5) correlates with moderate blood-brain barrier permeability .
    • PSA (Polar Surface Area) : A PSA of \sim38.7 Ų suggests moderate oral bioavailability (<60%) .
  • Validation : Compare predictions with in vivo PK studies in rodent models .

Q. What experimental conditions optimize stability during long-term storage?

  • Degradation Pathways : Photoisomerization (E→Z) and oxidation of the phenolic hydroxyl group.
  • Stabilization Methods :
    • Store at -20°C in amber vials under inert gas (N₂/Ar).
    • Add antioxidants (e.g., BHT at 0.1% w/v) to ethanol stock solutions .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported IC₅₀ values across studies?

  • Root Causes : Variability in cell line origins, assay protocols (e.g., serum concentration), or compound purity.
  • Resolution :
    • Standardize assays using CLSI guidelines.
    • Validate purity via orthogonal methods (e.g., HPLC-DAD and LC-MS) .

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